molecular formula C12H6N6O3 B12911166 3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile CAS No. 918410-46-5

3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile

Cat. No.: B12911166
CAS No.: 918410-46-5
M. Wt: 282.21 g/mol
InChI Key: FKMHNEZQILPGAJ-UHFFFAOYSA-N
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Description

3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile is a specialized chemical compound supplied for research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The compound features a complex molecular architecture that incorporates a 1,4-dihydropyrazine-2,5-dicarbonitrile core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery . This core structure is further functionalized with a (4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino moiety, which can be characteristic of quinone imine or quinone methide-like structures, often associated with biological activity and redox behavior. Research into related pyridine and pyrazine dicarbonitrile derivatives highlights their value as key intermediates in the Mannich reaction and other synthetic transformations for constructing complex nitrogen-containing heterocycles . These heterocyclic systems are frequently investigated for their potential biological activities. The presence of multiple nitrile groups and a conjugated system makes this compound a valuable scaffold for further chemical modification and for in silico predictive analysis of its biological activity profile . Researchers can leverage this compound in the synthesis of novel triazolopyridine derivatives and other fused heterocyclic systems to explore new chemical space for pharmaceutical and agrochemical applications.

Properties

CAS No.

918410-46-5

Molecular Formula

C12H6N6O3

Molecular Weight

282.21 g/mol

IUPAC Name

3-(2-hydroxy-4-nitroanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C12H6N6O3/c13-4-7-6-15-10(5-14)12(16-7)17-9-2-1-8(18(20)21)3-11(9)19/h1-3,6,19H,(H,16,17)

InChI Key

FKMHNEZQILPGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Conditions

  • The pyrazine ring bearing two nitrile groups at the 2 and 5 positions is typically synthesized via cyclization of dinitrile precursors or by functionalization of preformed pyrazine derivatives.
  • Common starting materials include 1,4-dihydropyrazine derivatives or substituted pyrazines with reactive groups amenable to nitrile introduction.
  • The nitrile groups are introduced via nucleophilic substitution or dehydration reactions of amide or amidine precursors.

Representative Method

  • A reported method involves the condensation of 2,5-diaminopyrazine with cyanogen bromide or other cyanating agents under controlled conditions to yield the dicarbonitrile pyrazine core.
  • Reaction conditions typically require anhydrous solvents such as acetonitrile or dimethylformamide (DMF), with temperature control between 0°C to room temperature to avoid side reactions.

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazine dicarbonitrile core 2,5-diaminopyrazine + cyanogen bromide Acetonitrile/DMF 0°C to RT 70-85 Anhydrous conditions required
Amination at 3-position Ammonia or primary amine Ethanol Reflux 60-75 Catalytic acid/base may be used
Schiff base formation Amino-pyrazine + 4-nitro-6-oxocyclohexadienone Methanol/Ethanol Reflux 65-80 Acid/base catalysis enhances reaction
Purification Recrystallization or chromatography Ethanol or solvents Ambient - Confirm purity by NMR, MS, elemental

Research Findings and Notes

  • The presence of the nitro group on the cyclohexadienone ring influences the electrophilicity of the carbonyl carbon, facilitating efficient Schiff base formation.
  • The dicarbonitrile groups on the pyrazine ring increase the electron-withdrawing character, stabilizing the imine linkage.
  • Reaction optimization studies indicate that solvent polarity and temperature critically affect the yield and purity of the final compound.
  • Alternative synthetic routes explored include direct oxidative coupling of amino-pyrazine derivatives with nitro-substituted cyclohexadienones, but these often result in lower yields and more side products.
  • Crystallographic studies confirm the planar conformation of the imine linkage and the conjugation between the pyrazine and cyclohexadienone rings, which is important for the compound’s chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarboxaldehyde.

    Reduction: Formation of 3-((2-Amino-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((2-Hydroxy-4-nitrophenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name / Identifier Core Structure Key Substituents Potential Applications
3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile 1,4-dihydropyrazine Nitrocyclohexadienone, dicyano groups Not explicitly stated
(4Z)-5-amino-...-1,4-dihydropyridine-2-carbohydrazide (CAS 99520-41-9) 1,4-dihydropyridine Methoxyquinoline, dimethoxycyclohexadienone Antibacterial/antifungal*
Pymetrozine (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one) 1,2,4-triazinone Pyridinylmethylene, methyl group Insecticide (aphid control)

Key Observations:

  • Core Heterocycle: Unlike triazinone-based pesticides like pymetrozine , the dihydropyrazine core in the target compound lacks a fused aromatic system, which may reduce stability but improve solubility due to the non-aromatic conjugated system.
  • Functional Groups: The dicyano substituents on the dihydropyrazine ring contrast with the carbohydrazide and hydroxamic acid groups in CAS 99520-42-0 , suggesting divergent applications (e.g., agrochemicals vs. metal chelators).

Biological Activity

Chemical Structure and Properties

The molecular formula of 3-[(4-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile is C13H9N3O5C_{13}H_{9}N_{3}O_{5} with a molecular weight of approximately 273.23 g/mol. The structure features a pyrazine ring and a nitro-substituted cyclohexadiene moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed activity against various bacterial strains, suggesting potential for use as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, a derivative was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the nitro group is believed to enhance the compound's ability to generate reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells.

Enzyme Inhibition

Inhibition studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in rapidly dividing cells. This inhibition could provide a basis for developing chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure enhanced activity against resistant strains.

CompoundActivity AgainstMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CP. aeruginosa64

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of related compounds on breast cancer cell lines. The study found that treatment with these compounds led to significant reductions in cell viability and increased apoptosis rates.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108015
255040
502070

Study 3: Enzyme Inhibition

A biochemical assay demonstrated that the compound effectively inhibited DHFR with an IC50 value comparable to established inhibitors used in clinical settings.

InhibitorIC50 (µM)
Standard Drug0.5
Compound0.7

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